Ethylbromopyruvate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethylbromopyruvate can be synthesized from ethyl pyruvate by reacting it with bromine chloride. This reaction can be carried out by contacting ethyl pyruvate with pre-formed bromine chloride or with bromine chloride generated in situ. The crude product mixture is then purified to produce high-purity bromo-ethyl-pyruvate .

Industrial Production Methods

In industrial settings, bromo-ethyl-pyruvate is produced using similar methods, with a focus on optimizing reaction conditions to maximize yield and purity. The use of bromine chloride as a reagent is common due to its effectiveness in brominating ethyl pyruvate .

Analyse Chemischer Reaktionen

Types of Reactions

Ethylbromopyruvate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

Oxidation and Reduction: It can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary amines and carbon disulfide, which can react with bromo-ethyl-pyruvate to form thioxothiazolidines.

Oxidation and Reduction: Specific conditions and reagents for these reactions depend on the desired products and the reaction environment.

Major Products

The major products formed from reactions involving bromo-ethyl-pyruvate include various substituted pyruvates and thioxothiazolidines .

Wissenschaftliche Forschungsanwendungen

Ethylbromopyruvate has a wide range of applications in scientific research, including:

Biology: It has been studied for its potential as a metabolic poison and an anticancer agent.

Medicine: Research has explored its use in inhibiting glycolytic and mitochondrial metabolism in cancer cells.

Industry: It is employed in the production of bacterial inhibitors and other specialized chemicals.

Wirkmechanismus

Ethylbromopyruvate exerts its effects by targeting glycolytic and mitochondrial metabolism. It inhibits key enzymes such as glyceraldehyde 3-phosphate dehydrogenase (GAPDH), pyruvate kinase, isocitrate lyase, and malate synthase. This inhibition leads to a reduction in ATP levels and affects cellular energy metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl pyruvate: A derivative of pyruvic acid, known for its antioxidative and anti-inflammatory effects.

Bromopyruvic acid: Similar in structure to bromo-ethyl-pyruvate, used as a metabolic poison and anticancer agent.

Uniqueness

Ethylbromopyruvate is unique due to its brominated structure, which enhances its reactivity in nucleophilic substitution reactions. Its ability to inhibit multiple metabolic enzymes makes it a valuable compound in cancer research and other scientific applications .

Eigenschaften

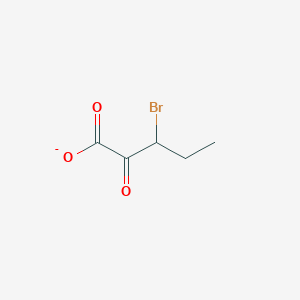

Molekularformel |

C5H6BrO3- |

|---|---|

Molekulargewicht |

194.00 g/mol |

IUPAC-Name |

3-bromo-2-oxopentanoate |

InChI |

InChI=1S/C5H7BrO3/c1-2-3(6)4(7)5(8)9/h3H,2H2,1H3,(H,8,9)/p-1 |

InChI-Schlüssel |

MIEDIVUAVHIVRF-UHFFFAOYSA-M |

Kanonische SMILES |

CCC(C(=O)C(=O)[O-])Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.